

Comprehensive Structural and Reactivity Analysis of 2-Chloro-N-cyclooctylacetamide

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Compound of Interest

Compound Name: 2-chloro-N-cyclooctylacetamide

CAS No.: 379255-43-3

Cat. No.: B1351947

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Executive Summary

2-Chloro-N-cyclooctylacetamide is a specialized electrophilic scaffold combining a lipophilic cyclooctyl moiety with a reactive

-chloroacetamide "warhead." In drug discovery, this architecture serves as a critical model for Targeted Covalent Inhibitors (TCIs), designed to engage nucleophilic cysteine residues within hydrophobic protein pockets.

This guide provides a definitive technical analysis of its molecular structure, optimized synthetic protocols, and reactivity profiling. By synthesizing conformational dynamics with electrophilic potential, we establish a framework for utilizing this compound as a chemical probe.

Molecular Architecture & Conformational Dynamics

Electronic Structure and Amide Geometry

The core of the molecule features a secondary amide linkage connecting the cyclooctyl ring to the chloromethyl group.

- Amide Resonance: The nitrogen lone pair delocalizes into the carbonyl system, enforcing a planar geometry (sp² hybridization) and restricting rotation around the C-N bond.
- Dipole Moment: The electron-withdrawing chlorine atom (para-position) creates a significant dipole in the molecule, increasing the electrophilicity of the methylene carbon.

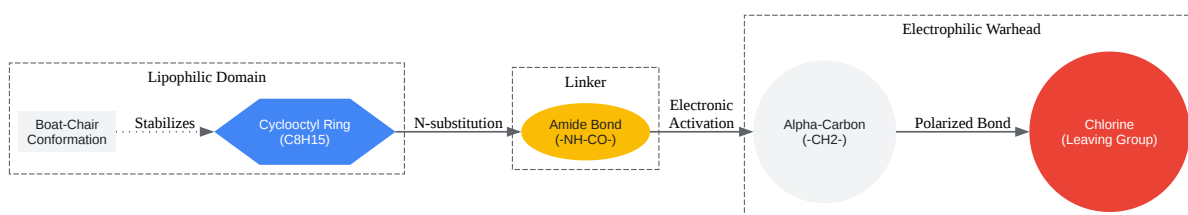
Cyclooctyl Ring Conformation

Unlike the rigid cyclohexane chair, the cyclooctyl ring exhibits high conformational mobility.

- Dominant Conformer: The boat-chair (BC) conformation is generally the global minimum, minimizing transannular interactions (Prelog strain).
- Steric Bulk: The 8-membered ring provides a high degree of lipophilicity (hydrophobic bulk), making this molecule an ideal probe for exploring large, hydrophobic binding pockets in enzymes (e.g., kinases or GPCRs).

Structural Visualization

The following diagram illustrates the structural hierarchy and functional connectivity of the molecule.



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Figure 1: Structural hierarchy of **2-chloro-N-cyclooctylacetamide**, highlighting the separation between the lipophilic recognition element and the reactive warhead.

Synthetic Pathways & Process Optimization

Reaction Design: Nucleophilic Acyl Substitution

The synthesis relies on the reaction between cyclooctylamine and chloroacetyl chloride. While simple in theory, controlling the exotherm and HCl byproduct is critical to prevent bis-acylation or hydrolysis.

Mechanism:

-like addition-elimination at the acyl chloride carbonyl. Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) serves as the HCl scavenger.

Optimized Experimental Protocol

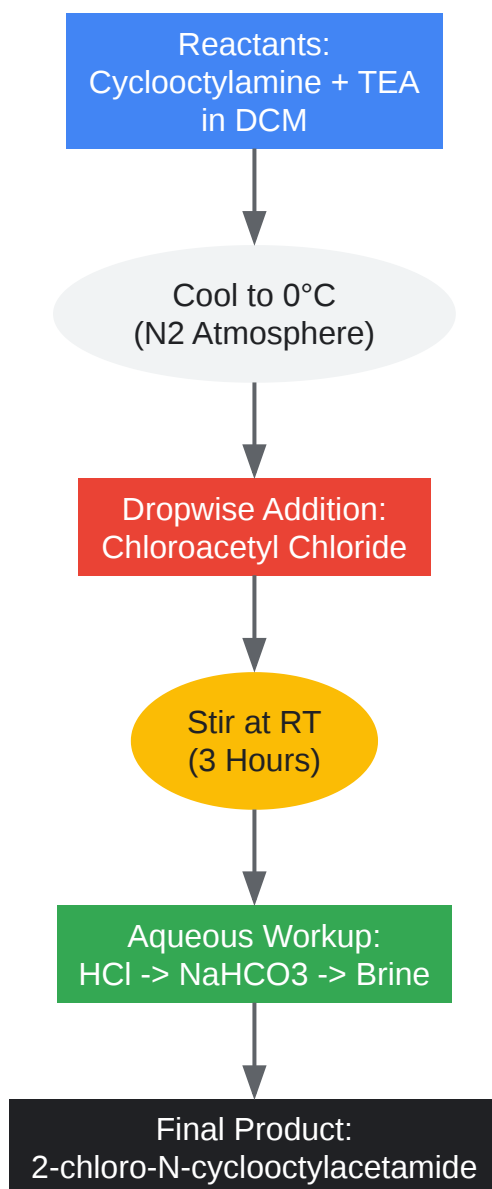
Note: All steps must be performed in a fume hood due to the lachrymatory nature of chloroacetyl chloride.

Parameter	Specification	Rationale
Solvent	Dichloromethane (DCM), Anhydrous	Solubilizes reactants; non-nucleophilic.
Temperature	(Start) RT	Low T controls exotherm; RT ensures completion.
Stoichiometry	1.0 eq Amine : 1.1 eq Acid Chloride : 1.2 eq Base	Slight excess of electrophile ensures full amine conversion.
Concentration	0.2 M	Balances reaction rate with thermal control.

Step-by-Step Methodology:

- Preparation: Charge a round-bottom flask with cyclooctylamine (10 mmol) and dry DCM (50 mL). Add TEA (12 mmol).
- Cooling: Submerge flask in an ice/water bath () under atmosphere.
- Addition: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Vigorous exotherm.
- Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane).
- Workup: Quench with water. Wash organic layer with 1N HCl (remove unreacted amine), sat. (remove acid), and brine.
- Purification: Dry over , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic workflow for the preparation of **2-chloro-N-cyclooctylacetamide**.

Physicochemical Characterization

Reliable characterization is essential for validating the synthesis. The following data represents the expected spectroscopic signature.

NMR Spectroscopy ()

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
	6.50	Broad Singlet	1H	Amide NH
	4.05	Singlet	2H	-Chloromethyl ()
	3.95	Multiplet	1H	Cyclooctyl Methine ()
	1.40 - 1.90	Multiplet	14H	Cyclooctyl Ring ()

Mass Spectrometry

- Molecular Formula:
- Molecular Weight: 203.71 g/mol
- Expected Ion (): 204.1 / 206.1 (3:1 ratio due to isotopes).

Reactivity Profile: Covalent Inhibition Mechanism The Warhead Mechanism

The

-chloroacetamide group acts as a moderate electrophile. It is less reactive than acrylamides (Michael acceptors) but highly specific for "soft" nucleophiles like the thiolate anion of Cysteine residues.

Mechanism:

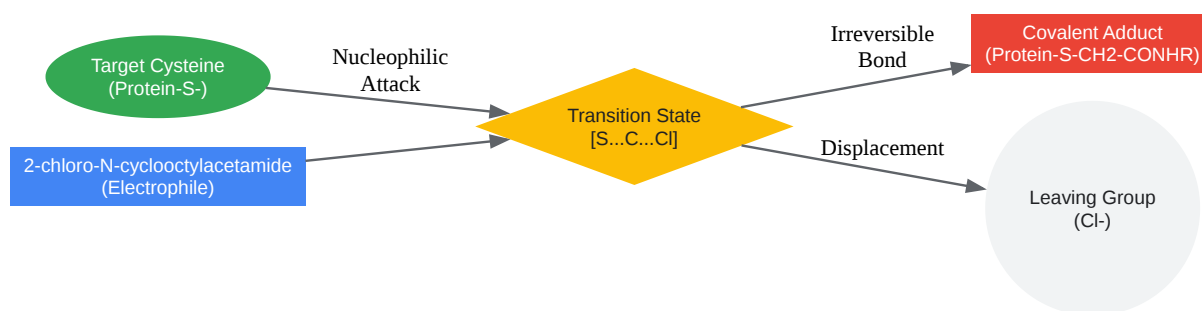
Alkylation.

- Nucleophilic Attack: The sulfur atom of the cysteine attacks the methylene carbon (-C).
- Transition State: Pentacoordinate carbon center.
- Leaving Group Departure: Chloride ion () is displaced.
- Result: Irreversible thioether bond formation.

Biological Relevance

This molecule serves as a probe to map accessible cysteines in hydrophobic pockets. The cyclooctyl group provides the necessary lipophilicity to penetrate membranes and bind to non-polar active sites, bringing the warhead into proximity with the target cysteine.

Mechanism of Action Diagram



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Figure 3: Mechanism of covalent modification of cysteine residues via SN2 alkylation.

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